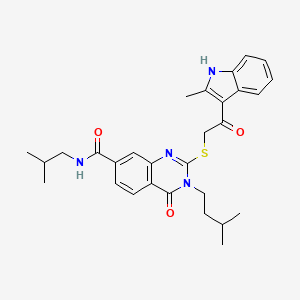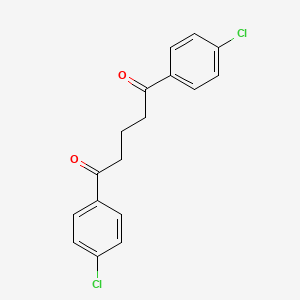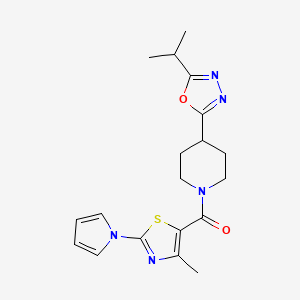![molecular formula C22H26N2O3 B2481186 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922055-22-9](/img/structure/B2481186.png)
4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of organic compounds that feature complex structures including benzamide, oxazepine, and tert-butyl groups. These structural features suggest the compound might exhibit interesting chemical and physical properties useful in various scientific fields, excluding drug use and dosage information as per the request.
Synthesis Analysis
Compounds similar to the one mentioned often require multi-step synthesis processes. For example, the synthesis of related sterically hindered o-benzoquinones involves multiple steps including annulation and reduction processes, confirmed by spectroscopic methods such as IR, UV, NMR, and X-ray diffraction (Arsenyev et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds is typically elucidated using techniques like X-ray crystallography, providing detailed information on the compound's geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties (叶姣 et al., 2015).
Chemical Reactions and Properties
The chemical behavior, including reactivity and stability, of compounds with similar complexity can be studied through various reactions such as cycloadditions, substitutions, and redox reactions, providing insights into their functional applications (Juan C Castillo et al., 2009).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments and applications. These properties are often determined using spectroscopic and thermal analysis methods.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, nucleophilicity/electrophilicity, and redox characteristics, define the compound's interactions with other chemicals. These properties can be inferred from structural motifs and confirmed through experimental studies like those involving cyclic voltammetry for electrochemical properties (Arsenyev et al., 2020).
Aplicaciones Científicas De Investigación
Polymer Degradation and Stability
A study by Botelho, G., Queirós, A., Liberal, S., & Gijsman, P. (2001) on the thermal and thermo-oxidative degradation of polyethylene terephthalate (PET) and poly(butylene terephthalate) (PBT) offers insights into the degradation mechanisms of polymers, which could be relevant for understanding the stability and degradation properties of related benzamide compounds in various environments. This research might indirectly inform the stability considerations for the specified compound in polymer applications (Botelho et al., 2001).
Polymer Synthesis and Properties
Hsiao, S., Yang, Chin‐Ping, & Chen, Shin-Hung (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol, which are noncrystalline, readily soluble, and exhibit useful levels of thermal stability. Such research underscores the potential of incorporating specific functional groups into polymers to achieve desirable physical and chemical properties, relevant to the development of new materials using the specified benzamide compound (Hsiao et al., 2000).
Heterocyclic Chemistry and NLO Properties
Almansour, A., Arumugam, N., Kumar, R. S., Soliman, S., Altaf, M., & Ghabbour, H. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids with potential nonlinear optical (NLO) properties. This indicates the scientific interest in exploring heterocyclic compounds with specific functional groups for their electronic and optical properties, which could be relevant to applications of the specified benzamide compound in materials science and optoelectronics (Almansour et al., 2016).
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-24-12-13-27-19-11-10-17(14-18(19)21(24)26)23-20(25)15-6-8-16(9-7-15)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHKRVDBKRMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)






![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)



![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)